molecular formula C14H20BrNO3 B2570330 tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate CAS No. 2237237-81-7

tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate

Cat. No.: B2570330
CAS No.: 2237237-81-7
M. Wt: 330.222
InChI Key: WIHQWGAILKFWDB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for the compound, as per IUPAC conventions, is tert-butyl (1-(4-bromophenoxy)propan-2-yl)carbamate. This nomenclature reflects its structural components:

  • A tert-butyl group ($$ \text{C}(\text{CH}3)3 $$) attached via a carbamate linkage ($$ \text{NHCOO} $$).
  • A propan-2-yl backbone ($$ \text{CH}(\text{CH}3)\text{CH}2 $$) connecting the carbamate to a 4-bromophenoxy group ($$ \text{C}6\text{H}4\text{BrO} $$).

The molecular formula is $$ \text{C}{14}\text{H}{20}\text{BrNO}_3 $$, with a molecular weight of 330.22 g/mol. Key identifiers include:

Property Value
CAS Registry Number 2237237-81-7
SMILES CC(COC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C
InChIKey WIHQWGAILKFWDB-UHFFFAOYSA-N

The carbamate functional group ($$ \text{NHCOO} $$) and bromophenoxy substituent are critical to its reactivity and intermolecular interactions.

Molecular Geometry and Conformational Analysis

The molecule features a propan-2-yl spacer bridging the carbamate and 4-bromophenoxy groups. Key geometric characteristics include:

  • Bond angles : The carbamate group adopts a planar configuration due to resonance stabilization, with typical C–N–C angles near 120°.
  • Conformational flexibility : Rotation around the C–O bond of the phenoxy group and the C–N bond of the carbamate allows for multiple low-energy conformers. The tert-butyl group imposes steric hindrance, restricting free rotation and stabilizing specific conformations.

Computational studies of analogous carbamates suggest that the lowest-energy conformer positions the bromophenoxy group perpendicular to the carbamate plane to minimize steric clashes.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray diffraction data for this compound are not publicly available, structural insights can be inferred from related carbamates:

Parameter Analogous Carbamate (Reference)
Crystal system Monoclinic (e.g., thiaphysovenol derivatives)
Space group $$ P2_1/c $$
Dihedral angles 74.8–91.6° between aromatic and carbamate planes
Hydrogen bonding N–H⋯O interactions stabilize dimer formation

In similar structures, intramolecular C–H⋯O interactions and intermolecular N–H⋯O hydrogen bonds contribute to crystal packing. The bromine atom likely participates in halogen bonding, influencing lattice stability.

Comparative Analysis of Tautomeric Forms

Tautomerism is not a dominant feature of this compound due to the absence of labile protons or conjugated π-systems required for prototropic shifts. However, comparative analysis with other carbamates reveals:

Compound Type Tautomeric Behavior
Benzimidazole carbamates Exhibit keto-enol and amine-imine tautomerism
Warfarin derivatives Undergo ring-chain tautomerism
tert-Butyl carbamates Generally tautomerically inert due to saturated backbones

The stability of the carbamate group in tert-butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate precludes significant tautomeric interconversion under standard conditions.

Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-10(16-13(17)19-14(2,3)4)9-18-12-7-5-11(15)6-8-12/h5-8,10H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHQWGAILKFWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent, such as 1-bromo-2-propanol, to form 1-(4-bromophenoxy)propan-2-ol.

    Carbamate Formation: The intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy ring can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids or Bases: For hydrolysis reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used.

    Hydrolysis Products: Corresponding amine and carbon dioxide.

    Oxidation and Reduction Products: Vary based on the specific reaction conditions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its unique structural properties.

Biology

    Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.

Medicine

    Drug Development: Investigated for potential pharmacological properties and as a building block in drug synthesis.

Industry

    Material Science: Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or proteins, potentially inhibiting their activity.

    Pathways Involved: Modulation of biochemical pathways related to its target proteins or enzymes.

Comparison with Similar Compounds

Key Findings :

  • Steric hindrance is minimized in the 4-bromo configuration, favoring regioselectivity in coupling reactions.

Chain Length and Bromine Position Variants

Altering the brominated alkyl chain length significantly impacts physicochemical properties:

Compound Name CAS Number Chain Length Similarity Score Molecular Formula
tert-Butyl N-(3-Bromopropyl)carbamate 164365-88-2 3-carbon 0.84 C₈H₁₄BrNO₂
tert-Butyl (4-bromobutyl)carbamate 142356-33-0 4-carbon 0.80 C₉H₁₆BrNO₂
tert-Butyl (5-bromopentyl)carbamate 83948-53-2 5-carbon 0.79 C₁₀H₁₈BrNO₂

Key Findings :

  • Longer alkyl chains (e.g., 5-carbon) increase lipophilicity (logP ~2.8), enhancing membrane permeability but reducing aqueous solubility .
  • Shorter chains (e.g., 3-carbon) may improve metabolic stability due to reduced steric bulk.

Cyclopropane and Aromatic Ring Derivatives

Structural analogs with cyclopropane or extended aromatic systems demonstrate divergent reactivity:

Compound Name CAS Number Structural Feature Similarity Score
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate 214973-83-8 Cyclopropane ring 0.96
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate 578729-21-2 Branched alkyl chain 0.96
tert-Butyl (1-(4-bromophenyl)ethyl)carbamate 360773-84-8 Ethyl linker 0.91

Key Findings :

  • Cyclopropane-containing derivatives exhibit higher ring strain, increasing susceptibility to ring-opening reactions .
  • Branched alkyl chains (e.g., propan-2-yl) offer greater steric protection to the carbamate group, enhancing stability under acidic conditions.

Stereochemical and Functional Group Modifications

The introduction of hydroxyl groups or stereochemical variations alters polarity and biological activity:

Compound Name CAS Number Functional Group Molar Mass (g/mol)
(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate 847728-89-6 Ethyl, R-config. 316.19
(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate 850363-42-7 Ethyl, S-config. 316.19
tert-Butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate 1379546-68-5 Hydroxyethyl 316.19

Key Findings :

  • Hydroxyethyl derivatives (e.g., CAS 1379546-68-5) exhibit increased hydrophilicity (clogP ~2.1 vs. ~3.5 for non-hydroxylated analogs), improving solubility in polar solvents .
  • Enantiomeric pairs (R/S-configurations) show differential binding affinities in chiral environments, critical for pharmaceutical applications .

Biological Activity

tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate is an organic compound notable for its unique structural features, which include a tert-butyl carbamate group linked to a propan-2-yl chain and a 4-bromophenoxy moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C14H20BrNO3
  • Molecular Weight : 330.22 g/mol
  • CAS Number : 2237237-81-7

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially inhibiting the activity of certain enzymes or proteins. The compound may modulate biochemical pathways related to its target proteins, contributing to its pharmacological effects.

Anticancer Potential

Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. For instance, derivatives that share structural similarities have shown cytotoxic effects in various cancer cell lines, including lung and breast cancer cells. The mechanism often involves apoptosis induction and inhibition of cellular proliferation through the modulation of key signaling pathways such as NF-kB .

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in inflammatory processes. Research indicates that modifications to the piperidine structure can enhance inhibitory properties against enzymes like IKKb, which plays a crucial role in inflammation and cancer progression .

Study 1: Sphingosine-1-phosphate Transporters

A study focused on sphingosine-1-phosphate (S1P) transporters demonstrated that compounds with similar structural features could inhibit S1P release from cells, implicating their potential use in treating inflammatory diseases . The results indicated that the biological activity was inversely proportional to S1P concentration in the media.

Study 2: Structure-Activity Relationship (SAR)

The structure–activity relationship studies have shown that the presence of specific functional groups significantly influences the biological activity of carbamate derivatives. For example, the introduction of a bromine atom in the phenoxy ring enhances the compound's ability to interact with target proteins, thereby increasing its efficacy against cancer cells .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits IKKb, impacting inflammatory pathways
Sphingosine TransportReduces S1P release from cells

Q & A

Q. What are the recommended synthesis routes for tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or carbamoylation reactions. A common route involves reacting isopropyl chloroformate with 4-bromoaniline derivatives under inert conditions (e.g., nitrogen atmosphere) to form the carbamate backbone . Optimizing reaction parameters such as temperature (often 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents can enhance yields. For example, maintaining a 1:1 molar ratio of amine to chloroformate minimizes side reactions . Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane eluents) or recrystallization improves purity (>95%) .

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the tert-butyl group (δ ~1.4 ppm for 1^1H, ~28 ppm for 13^13C) and bromophenoxy moiety (aromatic protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ for C14_{14}H19_{19}BrNO3_3: 344.06) .
  • HPLC : Purity analysis using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What are the stability considerations for storing this compound under laboratory conditions?

The compound should be stored in airtight containers under refrigeration (2–8°C) to prevent hydrolysis of the carbamate group. Moisture and prolonged exposure to light should be avoided, as they may degrade the bromophenoxy moiety . Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Decomposition products (e.g., CO, NOx_x) may form under combustion, requiring fire-resistant storage .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the synthesis of this compound when competing substitution reactions occur?

Regioselectivity challenges arise when multiple nucleophilic sites (e.g., -NH2_2 vs. phenolic -OH) are present. Strategies include:

  • Protecting Groups : Temporarily blocking reactive sites (e.g., using Boc for amines) to direct substitution to the phenoxy group .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, enhancing selectivity for propan-2-yl carbamate formation .
  • Catalysis : Transition-metal catalysts (e.g., CuI) can mediate Ullmann-type couplings for aryl ether formation .

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across assay systems?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may stem from assay-specific conditions. Recommendations:

  • Orthogonal Assays : Validate results using both fluorescence-based (high-throughput) and radiometric (high-specificity) enzyme assays .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations to rule out false positives .
  • Meta-Analysis : Compare data with structurally analogous carbamates (e.g., tert-butyl N-(4-bromophenyl)carbamate) to identify structure-activity trends .

Q. What methodologies are recommended for studying interactions of this compound with enzyme targets, given its halogen substituents?

The 4-bromophenoxy group enhances electrophilicity, enabling covalent or non-covalent interactions with nucleophilic residues (e.g., cysteine or lysine). Techniques include:

  • X-ray Crystallography : Resolve binding modes in enzyme active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation kinetics .

Q. How should researchers approach ecological risk assessment for this compound given limited ecotoxicological data?

Use predictive models and read-across strategies:

  • QSAR Models : Estimate toxicity (e.g., LC50_{50} for fish) based on logP (calculated ~3.2) and molecular descriptors .
  • Microcosm Studies : Evaluate biodegradability in simulated aquatic environments (OECD 301F protocol) .
  • Hazard Profiling : Compare with structurally similar brominated carbamates listed in the EPA’s ECOTOX database .

Methodological Notes

  • Safety Protocols : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis to minimize exposure .
  • Data Reproducibility : Report reaction conditions (solvent, temperature, catalyst) in detail to enable replication .
  • Ethical Compliance : Follow institutional guidelines for waste disposal (e.g., halogenated organics as hazardous waste) .

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